molecular formula C9H4Br4O2 B14123913 3-(2,3,4,5-Tetrabromophenyl)prop-2-enoic acid CAS No. 934358-00-6

3-(2,3,4,5-Tetrabromophenyl)prop-2-enoic acid

Cat. No.: B14123913
CAS No.: 934358-00-6
M. Wt: 463.74 g/mol
InChI Key: SVJQCVOKYJWUBC-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Casein Kinase II Inhibitor III, TBCA, primarily undergoes substitution reactions due to the presence of bromine atoms on the aromatic ring. These reactions can be facilitated by nucleophiles under appropriate conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving Casein Kinase II Inhibitor III, TBCA, include nucleophiles such as amines or thiols. The reactions are typically carried out in solvents like dimethyl sulfoxide (DMSO) or ethanol under mild to moderate temperatures .

Major Products

The major products formed from these reactions are typically substituted derivatives of the original compound, where the bromine atoms are replaced by the nucleophiles used in the reaction .

Scientific Research Applications

Casein Kinase II Inhibitor III, TBCA, has a wide range of applications in scientific research:

Mechanism of Action

Casein Kinase II Inhibitor III, TBCA, exerts its effects by competitively inhibiting the ATP-binding site of Casein Kinase II. This inhibition prevents the phosphorylation of target proteins, thereby modulating various cellular pathways. The compound has shown greater selectivity for Casein Kinase II compared to other kinases, making it a valuable tool for studying specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Casein Kinase II Inhibitor III, TBCA, stands out due to its high selectivity and potency as an ATP-competitive inhibitor of Casein Kinase II. Its ability to efficiently induce apoptosis in certain cancer cell lines further highlights its potential as a therapeutic agent .

Properties

IUPAC Name

3-(2,3,4,5-tetrabromophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Br4O2/c10-5-3-4(1-2-6(14)15)7(11)9(13)8(5)12/h1-3H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJQCVOKYJWUBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)Br)Br)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Br4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60710597
Record name 3-(2,3,4,5-Tetrabromophenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60710597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934358-00-6
Record name 3-(2,3,4,5-Tetrabromophenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60710597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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